N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorophenyl group at the 4-position and a 3-methoxynaphthalene-2-carboxamide moiety at the 2-position. Thiazole derivatives are well-documented in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-19-11-15-5-3-2-4-14(15)10-17(19)20(25)24-21-23-18(12-27-21)13-6-8-16(22)9-7-13/h2-12H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNSVRPESVKNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.
Formation of the Methoxynaphthalene Moiety: The methoxynaphthalene component is synthesized separately, often through electrophilic aromatic substitution reactions, and then coupled with the thiazole intermediate.
Final Coupling Reaction: The final step involves the coupling of the methoxynaphthalene derivative with the thiazole intermediate to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxylated naphthalene derivatives, while reduction of the carboxamide can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in treating diseases that involve specific molecular targets, such as certain cancers and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Positional Isomerism of Chlorophenyl Groups
- N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2): The 2-chlorophenyl substitution on the thiazole alters electronic and steric properties compared to the 4-chlorophenyl group in the target compound. Morpholinoacetamide introduces a polar tertiary amine, enhancing solubility. Purity: 95% .
- N-[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea (CAS 339114-00-0):
Non-Chlorinated Thiazole Derivatives
- N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide :
Variations in the Carboxamide Group
Naphthalene-Based Carboxamides
- 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS 5701-74-6):
- N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide :
Non-Naphthalene Carboxamides
- Identified as active against Mycobacteria in macrophage studies .
Key Observations and Trends
Chlorophenyl Position : 4-Chlorophenyl on thiazole is prevalent in antimicrobial compounds (e.g., Cluster 24 ), while 2-chlorophenyl derivatives (e.g., ) may prioritize solubility.
Carboxamide vs. Urea/Imine: Carboxamide offers hydrogen-bond donor/acceptor capacity, whereas urea () enhances rigidity, and imine () introduces redox activity.
Naphthalene vs. Benzothiophene : Naphthalene’s extended π-system may improve target binding in hydrophobic pockets, while benzothiophene () adds heteroatom interactions.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory effects, supported by relevant literature and data.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C18H15ClN2O3S
- SMILES Notation : COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
1. Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of thiazole derivatives, which include compounds similar to this compound. The antibacterial efficacy is often assessed against various bacterial strains. For instance, a study highlighted that certain thiazole derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Thiazole Derivative A | Salmonella typhi | Strong |
| Thiazole Derivative B | Bacillus subtilis | Moderate |
| Thiazole Derivative C | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. Inhibitors of these enzymes are crucial for therapeutic applications in conditions like Alzheimer's disease and urinary infections.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Other Thiazole Derivatives | Urease | 2.14 - 6.28 |
In a comparative study, several thiazole derivatives showed significant inhibition against urease with IC50 values ranging from 1.13 to 6.28 µM, indicating their potential as effective urease inhibitors .
The biological activity of this compound is believed to be mediated through interactions with specific amino acids in target proteins. Molecular docking studies suggest that the compound may bind effectively to active sites of enzymes and receptors, which could explain its observed biological activities .
Case Studies
Case Study 1: Antibacterial Screening
In a recent study, a series of thiazole derivatives were synthesized and screened for their antibacterial properties. The results indicated that compounds with the thiazole moiety displayed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The most active compound was able to inhibit bacterial growth at concentrations significantly lower than those required for traditional antibiotics .
Case Study 2: Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibition capabilities of thiazole derivatives in vitro. The study found that specific substitutions on the thiazole ring enhanced the inhibitory effects on AChE and urease, suggesting a structure-activity relationship that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
